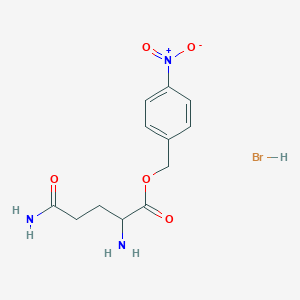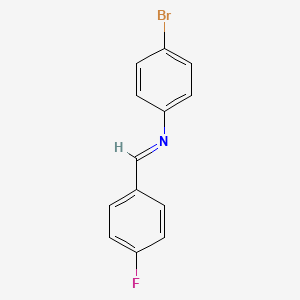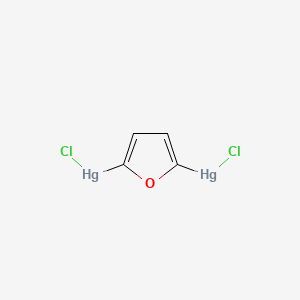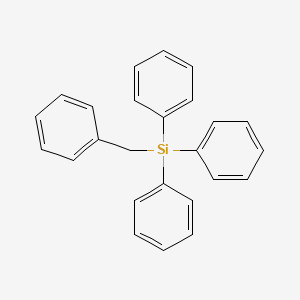
1,3-Diphthalimido-propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphthalimido-propane is an organic compound with the molecular formula C19H14N2O4. It is characterized by the presence of two phthalimide groups attached to a propane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diphthalimido-propane can be synthesized through a multi-step process involving the reaction of phthalic anhydride with 1,3-diaminopropane. The reaction typically proceeds under reflux conditions in an appropriate solvent, such as acetic acid or dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphthalimido-propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phthalimide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted phthalimide compounds .
Applications De Recherche Scientifique
1,3-Diphthalimido-propane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,3-Diphthalimido-propane involves its interaction with specific molecular targets. The phthalimide groups can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The propane backbone provides structural flexibility, allowing the compound to fit into various binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diaminopropane: A related compound with two amino groups instead of phthalimide groups.
1,3-Dioxanes: Compounds with a similar propane backbone but different functional groups.
1,3-Dithiolanes: Compounds with sulfur-containing functional groups.
Uniqueness
1,3-Diphthalimido-propane is unique due to the presence of two phthalimide groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
10513-96-9 |
|---|---|
Formule moléculaire |
C19H14N2O4 |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
2-[3-(1,3-dioxoisoindol-2-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H14N2O4/c22-16-12-6-1-2-7-13(12)17(23)20(16)10-5-11-21-18(24)14-8-3-4-9-15(14)19(21)25/h1-4,6-9H,5,10-11H2 |
Clé InChI |
IPPRCFUEIHNCOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


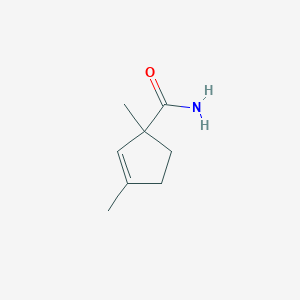
![6,7-Diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B11956153.png)
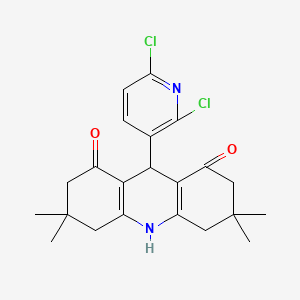


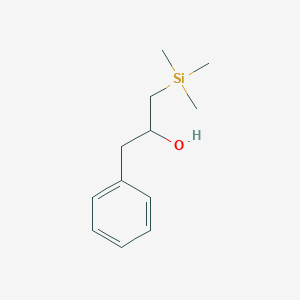
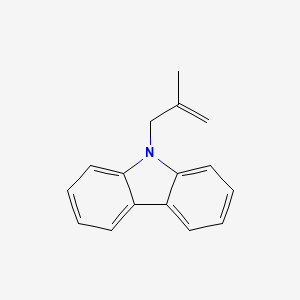
![Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate](/img/structure/B11956195.png)
